Etodolac Acyl-beta-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

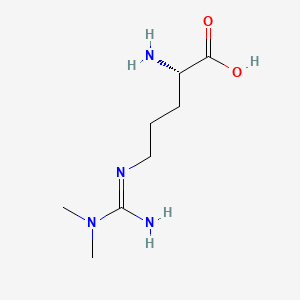

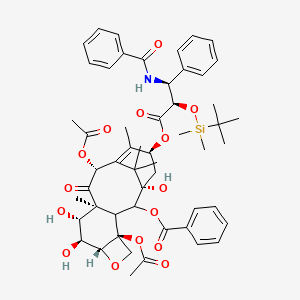

Etodolac Acyl Glucuronide is a metabolite of etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions such as osteoarthritis and rheumatoid arthritis . This compound is formed through the conjugation of etodolac with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase . The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs .

Wissenschaftliche Forschungsanwendungen

Etodolac Acyl Glucuronide has several scientific research applications, including:

Toxicology Studies: The compound is used to study the potential hepatotoxicity of acyl glucuronides, as these metabolites can form protein adducts that may lead to liver damage.

Drug Metabolism Research: Researchers use Etodolac Acyl Glucuronide to study the metabolic pathways of NSAIDs and the role of glucuronidation in drug clearance.

Pharmacokinetics: The compound is used to investigate the pharmacokinetic properties of etodolac, including its absorption, distribution, metabolism, and excretion.

Wirkmechanismus

Etodolac Acyl Glucuronide exerts its effects through the formation of protein adducts via transacylation reactions . These adducts can alter the function of proteins and potentially lead to cellular damage. The compound’s reactivity is influenced by the structure of the glucuronide moiety and the presence of nucleophilic groups on target proteins .

Similar Compounds:

- Ibuprofen Acyl Glucuronide

- Naproxen Acyl Glucuronide

- Diclofenac Acyl Glucuronide

Comparison: Etodolac Acyl Glucuronide is unique in its specific formation from etodolac, which has a distinct chemical structure compared to other NSAIDs . While all acyl glucuronides share the potential for protein adduct formation and associated toxicity, the specific reactivity and metabolic pathways can vary based on the parent drug’s structure .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Etodolac Acyl-beta-D-glucuronide plays a role in biochemical reactions as a metabolite of Etodolac . It is formed in the liver and is extensively metabolized . The therapeutic effects of Etodolac, and by extension this compound, are due to its ability to inhibit prostaglandin synthesis .

Cellular Effects

This compound, as a metabolite of Etodolac, may influence cell function by inhibiting the synthesis of prostaglandins involved in fever, pain, swelling, and inflammation

Molecular Mechanism

The molecular mechanism of this compound is closely tied to that of its parent compound, Etodolac. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . It is now known to be more selective for COX-2 than COX-1 .

Temporal Effects in Laboratory Settings

It is known that Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers .

Dosage Effects in Animal Models

For Etodolac, the initial dose is usually 300 mg orally 2 to 3 times a day or 400 mg to 500 mg orally twice a day .

Metabolic Pathways

This compound is involved in the metabolic pathways of Etodolac. Etodolac is extensively metabolized in the liver, and renal elimination of Etodolac and its metabolites is the primary route of excretion .

Transport and Distribution

It is known that Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Etodolac Acyl Glucuronide is synthesized through the conjugation of etodolac with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which is found in the liver . The reaction typically occurs under physiological conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the carboxylic acid group of etodolac .

Industrial Production Methods: Industrial production of Etodolac Acyl Glucuronide involves the use of recombinant UDP-glucuronosyltransferase enzymes to catalyze the conjugation reaction. This process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Etodolac Acyl Glucuronide undergoes several types of chemical reactions, including:

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, which can lead to the formation of protein adducts.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Transacylation: Can occur under physiological conditions, with nucleophiles such as amino acids or proteins acting as the acceptors.

Major Products Formed:

Hydrolysis: Etodolac and glucuronic acid.

Transacylation: Protein adducts and other acylated molecules.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Etodolac Acyl-beta-D-glucuronide involves the acylation of Etodolac with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Etodolac", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Etodolac is dissolved in DMF and DCC is added to activate the carboxylic acid group.", "Glucuronic acid is dissolved in DMF and DMAP is added as a catalyst.", "The activated Etodolac is added dropwise to the glucuronic acid solution and the reaction mixture is stirred at room temperature for several hours.", "The reaction mixture is then poured into a mixture of methanol and diethyl ether to precipitate the product.", "The product is filtered and washed with diethyl ether to remove any impurities.", "The crude product is dissolved in a solution of sodium bicarbonate and methanol to form the Etodolac Acyl-beta-D-glucuronide salt.", "The salt is filtered and dried to obtain the pure compound." ] } | |

CAS-Nummer |

79541-43-8 |

Molekularformel |

C23H29NO9 |

Molekulargewicht |

463.5 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |

InChI-Schlüssel |

XJZNMEMKZBFUIZ-GWDFKZQESA-N |

Isomerische SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Kanonische SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyme |

1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)